4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Overview
Description
4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by the presence of difluoromethyl, furyl, methoxyphenyl, and methyl groups attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. The difluoromethyl group is introduced via difluoromethylation, a process that can be achieved through radical reactions . The furyl and methoxyphenyl groups are then attached through various substitution reactions under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Addition: Addition reactions can occur at the double bonds present in the furyl group.
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The furyl and methoxyphenyl groups contribute to the overall stability and reactivity of the compound, facilitating its interactions with various biological pathways .
Comparison with Similar Compounds
4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds also contain a pyridine core and are used in similar applications, but they differ in their specific functional groups and overall structure.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group but may have different core structures and substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(furan-2-yl)-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-11-17-14(18(20)21)10-15(16-4-3-9-26-16)22-19(17)24(23-11)12-5-7-13(25-2)8-6-12/h3-10,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCHMHFLGUFKPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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